molecular formula C5H9NO3S B2655615 (3-Oxocyclobutyl)methanesulfonamide CAS No. 2377035-06-6

(3-Oxocyclobutyl)methanesulfonamide

Cat. No.: B2655615
CAS No.: 2377035-06-6
M. Wt: 163.19
InChI Key: DPSPUDKGWQMTSQ-UHFFFAOYSA-N
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Description

(3-Oxocyclobutyl)methanesulfonamide is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic applications. This compound is characterized by a cyclobutane ring with a ketone group at the 3-position and a methanesulfonamide group attached to the ring. Its unique structure allows it to participate in various chemical reactions, making it a valuable compound in both academic and industrial settings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Oxocyclobutyl)methanesulfonamide typically involves the reaction of 3-oxocyclobutanecarboxylic acid with methanesulfonamide under specific conditions. One common method includes the chlorination of 3-oxocyclobutanecarboxylic acid, followed by substitution and rearrangement reactions to form the desired product . The reaction conditions are generally mild, and the process does not involve the use of toxic reagents, making it environmentally friendly.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The process involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity of the final product. The industrial production methods focus on cost-effectiveness, safety, and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

(3-Oxocyclobutyl)methanesulfonamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the ketone group to a hydroxyl group.

    Substitution: The methanesulfonamide group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions include sulfonic acid derivatives, hydroxylated cyclobutane compounds, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

(3-Oxocyclobutyl)methanesulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

    Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing processes

Mechanism of Action

The mechanism of action of (3-Oxocyclobutyl)methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes, affecting biochemical pathways related to disease processes. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its potential in modulating cellular functions and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    Sulfonamides: Compounds like sulfamethazine and sulfadiazine share the sulfonamide functional group but differ in their overall structure and biological activity.

    Cyclobutane Derivatives: Compounds with cyclobutane rings, such as 3-oxocyclobutanecarboxylic acid, have similar structural features but different functional groups.

Uniqueness

(3-Oxocyclobutyl)methanesulfonamide is unique due to its combination of a cyclobutane ring with a ketone and methanesulfonamide group. This unique structure allows it to participate in a variety of chemical reactions and exhibit distinct biological activities, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

(3-oxocyclobutyl)methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO3S/c6-10(8,9)3-4-1-5(7)2-4/h4H,1-3H2,(H2,6,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPSPUDKGWQMTSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1=O)CS(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2377035-06-6
Record name (3-oxocyclobutyl)methanesulfonamide
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